Ethyl 2-(methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 2-(methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a trifluoromethyl group, a methylthio group, and an ethyl ester
Preparation Methods
The synthesis of Ethyl 2-(methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of 3-amino-1H-pyrazole-4-carbonitrile with ethyl 4-chloro-3-oxobutanoate in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization and functional group transformations to yield the final product .
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Ethyl 2-(methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium, copper) . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound .
Scientific Research Applications
Ethyl 2-(methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 2-(methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. In the context of its neuroprotective and anti-neuroinflammatory activity, the compound has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells . These effects are likely mediated through the compound’s ability to modulate key signaling pathways involved in inflammation and cell survival .
Comparison with Similar Compounds
Ethyl 2-(methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate: This compound shares a similar pyrimidine core but lacks the pyrazole ring and methylthio group, resulting in different chemical reactivity and biological activity.
Triazolo[1,5-a]pyrimidine derivatives: These compounds have a similar fused ring system but differ in the substituents attached to the ring, leading to variations in their pharmacological properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C11H10F3N3O3S |
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Molecular Weight |
321.28 g/mol |
IUPAC Name |
ethyl 2-methylsulfanyl-7-oxo-5-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C11H10F3N3O3S/c1-3-20-10(19)7-8-15-5(11(12,13)14)4-6(18)17(8)16-9(7)21-2/h4,16H,3H2,1-2H3 |
InChI Key |
OJPZJCYAFZLXPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN2C1=NC(=CC2=O)C(F)(F)F)SC |
Origin of Product |
United States |
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